Benzophenone-9, also known as 2-Hydroxy-4-methoxybenzophenone, is an organic compound characterized by its unique structure that includes a benzophenone backbone with hydroxyl and methoxy substituents. It is a white crystalline solid that is soluble in organic solvents but insoluble in water. Benzophenone-9 serves primarily as a UV filter in various applications, protecting products from ultraviolet radiation damage. This compound is part of a larger family of benzophenones, which are known for their ability to absorb UV light and are widely used in cosmetic and industrial formulations.
The mechanism of action for Benzophenone-9 depends on the specific application.
Benzophenone-9 exhibits several biological activities:
Benzophenone-9 can be synthesized through several methods:
Benzophenone-9 is utilized across various industries:
Studies have indicated that benzophenone-9 interacts with biological macromolecules such as DNA. Its ability to form adducts with DNA under UV light suggests potential implications for mutagenicity and carcinogenicity. The compound's interaction with DNA may lead to photo-induced energy transfer processes that could affect cellular functions .
Benzophenone-9 shares structural characteristics with other compounds in the benzophenone family. Here are some similar compounds:
Benzophenone-9's uniqueness lies in its specific combination of hydroxyl and methoxy groups on the benzophenone structure, enhancing its solubility and efficacy as a photostabilizer while potentially increasing its reactivity compared to simpler benzophenones. Its specific interactions with biological systems also warrant further investigation into its safety profile and environmental impact.
Benzophenone-9 represents a systematically modified benzophenone derivative with enhanced water solubility characteristics achieved through strategic functional group incorporation [1]. The compound's International Union of Pure and Applied Chemistry nomenclature follows the systematic naming convention for complex aromatic sulfonates, yielding the official designation: disodium 3,3'-carbonylbis[4-hydroxy-6-methoxybenzenesulphonate] [1] [2]. This nomenclature precisely describes the molecular architecture, indicating the presence of two sodium cations balancing the negative charges of the sulfonate groups positioned on the benzophenone backbone [3].
The systematic chemical identification encompasses multiple standardized identifiers that facilitate unambiguous compound recognition across scientific databases and regulatory frameworks [2]. The Chemical Abstracts Service registry number 76656-36-5 serves as the primary identification code, while the European Inventory of Existing Commercial Chemical Substances number 278-520-4 provides regulatory identification within European Union frameworks [1] [3]. The International Chemical Identifier Key QDCHWIWENYCPIL-UHFFFAOYSA-L represents the compound's unique structural fingerprint derived from its molecular connectivity pattern [4].
Alternative systematic nomenclatures include 2,2'-dihydroxy-4,4'-dimethoxybenzophenone-5,5'-disulfonic acid disodium salt, which emphasizes the positional relationships of functional groups relative to the central carbonyl bridge [1] [2]. The Simplified Molecular Input Line Entry System notation [Na+].[Na+].COC1=C(C=C(C(=O)C2=CC(=C(OC)C=C2O)S([O-])(=O)=O)C(O)=C1)S([O-])(=O)=O provides a linear representation enabling computational processing and database searching [4].
Parameter | Value |
---|---|
International Union of Pure and Applied Chemistry Name | Disodium 3,3'-carbonylbis[4-hydroxy-6-methoxybenzenesulphonate] |
Alternative International Union of Pure and Applied Chemistry Name | 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone-5,5'-disulfonic acid disodium salt |
Molecular Formula | C₁₅H₁₂Na₂O₁₁S₂ |
Molecular Weight | 478.36 g/mol |
Chemical Abstracts Service Number | 76656-36-5 |
European Inventory of Existing Commercial Chemical Substances Number | 278-520-4 |
International Chemical Identifier Key | QDCHWIWENYCPIL-UHFFFAOYSA-L |
The molecular formula C₁₅H₁₂Na₂O₁₁S₂ reflects the compound's complex composition, incorporating fifteen carbon atoms forming the aromatic backbone and methoxy substituents, twelve hydrogen atoms, two sodium cations, eleven oxygen atoms distributed among hydroxyl, methoxy, sulfonate, and carbonyl functionalities, and two sulfur atoms present as sulfonate groups [5] [6]. This systematic identification framework ensures precise communication regarding the compound's identity across diverse scientific and industrial applications [7].
The molecular architecture of Benzophenone-9 exhibits a sophisticated structural design centered on a disulfonated benzophenone backbone that undergoes strategic functionalization to achieve enhanced solubility properties while maintaining ultraviolet absorption characteristics [1] [2]. The core structural framework consists of two phenyl rings connected through a central carbonyl bridge, forming the fundamental benzophenone chromophore responsible for the compound's photophysical properties [7] [8].
The disulfonation pattern follows a symmetric arrangement with sulfonic acid groups positioned at the 5,5'-positions of the benzophenone backbone, corresponding to meta positions relative to the central carbonyl group and ortho positions relative to the hydroxyl substituents [1] [7]. This strategic placement optimizes the balance between molecular stability and water solubility while minimizing steric interference with the primary chromophore system [8] [9]. The sulfonic acid groups exist as sodium salts under physiological conditions, contributing significantly to the compound's ionic character and enhanced aqueous solubility profile [10] [11].
Structural Component | Position/Location | Structural Role |
---|---|---|
Central Benzophenone Backbone | Two phenyl rings connected via carbonyl bridge | Core chromophore for ultraviolet absorption |
Hydroxyl Groups | Position 2,2' (ortho to carbonyl) | Hydrogen bonding capability, ortho effect on carbonyl |
Methoxy Groups | Position 4,4' (para to carbonyl) | Electron-donating groups, solubility enhancement |
Sulfonic Acid Groups | Position 5,5' (meta to carbonyl, ortho to hydroxyl) | Water solubility, ionic character |
Sodium Counterions | Balancing negative charges on sulfonate groups | Charge neutralization, crystalline stability |
The hydroxyl groups positioned at the 2,2'-locations exhibit significant influence on the molecular conformation through intramolecular hydrogen bonding interactions with the central carbonyl oxygen [8] [11]. These ortho-hydroxyl substituents create stabilizing interactions that restrict rotational freedom around the aryl-carbonyl bonds, contributing to the compound's conformational preferences in both solution and solid-state environments [12] [13]. The electron-donating nature of these hydroxyl groups enhances the overall electron density of the aromatic system, affecting the compound's ultraviolet absorption characteristics [7] [9].
The methoxy substituents at the 4,4'-positions serve dual functional roles within the molecular architecture [1] [8]. These electron-donating groups contribute to the stabilization of the benzophenone chromophore through resonance effects while simultaneously enhancing the compound's solubility characteristics through increased polarity [7] [11]. The methoxy groups adopt conformations that minimize steric interactions with adjacent functional groups while maximizing favorable electronic interactions with the aromatic π-system [12].
The molecular architecture demonstrates sophisticated optimization of structure-property relationships, where each functional group contributes synergistically to the overall performance characteristics [9] [7]. The disulfonated backbone provides the necessary ionic character for water solubility, while the hydroxyl and methoxy substituents fine-tune the electronic properties and conformational behavior [8] [11]. This architectural design represents an exemplary case of rational molecular modification for enhanced functionality in ultraviolet protection applications [1] [14].
The crystallographic characteristics of Benzophenone-9 and related benzophenone derivatives reveal complex polymorphic behavior and significant conformational flexibility that influences both solid-state properties and molecular recognition processes [15] [16]. Benzophenone systems exhibit well-documented polymorphic tendencies, with the parent benzophenone demonstrating two distinct crystalline forms: a stable orthorhombic α-form and a metastable monoclinic β-form [15] [17]. These polymorphic relationships provide fundamental insights into the crystallization behavior and solid-state stability of the disulfonated derivative [16] [18].
The stable α-form of benzophenone crystallizes in the orthorhombic crystal system with space group P2₁2₁2₁ and unit cell parameters a = 10.28 Å, b = 12.12 Å, c = 7.99 Å [15] [17]. This polymorph exhibits a melting point of 321 K and represents the thermodynamically favored form under standard temperature and pressure conditions [15]. In contrast, the metastable β-form adopts a monoclinic crystal system with space group C2/c and unit cell parameters a = 16.22 Å, b = 8.15 Å, c = 16.33 Å, β = 112.91°, demonstrating a lower melting point of 297-299 K [15] [16].
Crystallographic Parameter | Value/Description |
---|---|
Crystal System (Benzophenone α-form) | Orthorhombic |
Space Group (Benzophenone α-form) | P2₁2₁2₁ |
Unit Cell Parameters (α-form) | a = 10.28 Å, b = 12.12 Å, c = 7.99 Å |
Crystal System (Benzophenone β-form) | Monoclinic |
Space Group (Benzophenone β-form) | C2/c |
Unit Cell Parameters (β-form) | a = 16.22 Å, b = 8.15 Å, c = 16.33 Å, β = 112.91° |
Melting Point (α-form) | 321 K (48°C) |
Melting Point (β-form) | 297-299 K (24-26°C) |
Polymorphic Behavior | Dimorphic system with enantiotropic relationship |
The conformational isomerism in benzophenone derivatives arises primarily from rotation about the aryl-carbonyl bonds, creating a range of possible molecular geometries with varying dihedral angles between the phenyl rings [12] [13]. Theoretical calculations indicate that the minimum energy conformer adopts a helical arrangement with a dihedral angle of approximately 36°, representing the optimal balance between electronic conjugation and steric repulsion [12]. The energy barrier for rotation about these bonds amounts to 20.4 kilojoules per mole, with a disrotatory mechanism being energetically preferred over alternative rotational pathways [12].
Extensive crystallographic analyses of substituted benzophenone derivatives demonstrate remarkable conformational diversity, with dihedral angles ranging from 37.85° to 83.72° depending on the nature and position of substituents [13] [19]. The compound 2,2'-dihydroxy-4,4'-dimethoxybenzophenone, which shares structural similarity with Benzophenone-9, exhibits one of the smallest reported twist angles at 37.85°, indicating significant conformational constraint imposed by intramolecular hydrogen bonding interactions [13] [20].
Conformational Aspect | Description/Value |
---|---|
Primary Conformational Degree of Freedom | Rotation about carbon-carbonyl bond (phenyl-carbonyl torsion) |
Energy Barrier for Rotation | 20.4 kilojoules per mole (theoretical, benzophenone) |
Minimum Energy Conformer | Helical conformer with θ = 36° (ab initio calculations) |
High Energy Intermediate | Perpendicular intermediate (θ₁ = 0°, θ₂ = 90°), +5.4 kilojoules per mole |
Rotation Mechanism | Disrotatory mechanism preferred |
Typical Dihedral Angles | 37.85° - 83.72° (substituted benzophenones) |
Conformational Range | 42.0° - 67.9° (most common range) |
The crystallographic behavior of Benzophenone-9 reflects the influence of multiple intermolecular interactions, including hydrogen bonding between hydroxyl groups and sulfonate functionalities, π-π stacking interactions between aromatic rings, and electrostatic interactions involving the sodium counterions [21] [22]. These interactions contribute to the formation of extended supramolecular networks that stabilize specific conformational states and influence the overall crystal packing arrangements [23] [24]. The presence of sulfonate groups introduces additional complexity to the hydrogen bonding patterns, potentially leading to unique crystalline architectures not observed in unsubstituted benzophenone systems [25] [7].